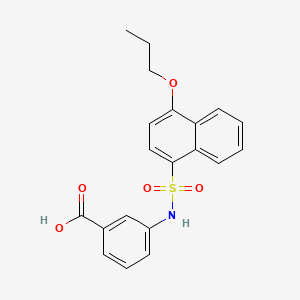
COBALT BLUE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt blue is a vibrant blue pigment made from cobalt salts, known for its intense hue and excellent lightfastness. This pigment became widely used in the 19th century, especially in painting, ceramics, and glassmaking, marking a significant advancement in the art materials available to artists during this time . Chemically, this compound pigment is cobalt (II) oxide-aluminium oxide, or cobalt (II) aluminate, CoAl₂O₄ .
Mechanism of Action
Target of Action
Cobalt blue, chemically known as cobalt (II) oxide-aluminium oxide or cobalt (II) aluminate (CoAl₂O₄), primarily interacts with its surroundings in the form of a pigment. Its primary targets are the materials it colors, such as ceramics, glass, and paint. Historically, this compound has been used to add a vivid blue hue to Chinese porcelain, jewelry, and decorative items. It is lighter and less intense than the iron-cyanide-based pigment Prussian blue .
Mode of Action
When cobalt (II) oxide is sintered with aluminium oxide (alumina) at 1200 °C, it forms this compound. The resulting pigment, CoAl₂O₄, exhibits distinct blue coloration due to absorption bands around 18,000, 17,000, and 16,000 cm⁻¹. These bands arise even at low concentrations (a few parts per million), making this compound visually striking .
Biochemical Pathways
This compound doesn’t directly participate in biochemical pathways within living organisms Instead, it plays a role in artistic and decorative contexts. Understanding these factors can optimize energy-saving processes during fabrication .
Action Environment
Environmental factors, such as temperature, humidity, and exposure to light, can influence this compound’s efficacy and stability. For instance, prolonged exposure to sunlight may cause fading, while specific firing conditions during production impact its final color. Artists and craftsmen consider these factors when working with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt blue is prepared by heating a mixture of cobalt (II) chloride (CoCl₂) and aluminium oxide (Al₂O₃). The mixture is first homogenized in a mortar and then heated in a test tube with the aid of a Bunsen burner for several minutes . Another method involves mixing cobalt oxide, alumina, and alkali metal salt, followed by roasting the mixture at high temperatures to produce this compound pigment .
Industrial Production Methods: The industrial production of this compound involves several steps:
Raw Material Preparation: High purity cobalt oxide, aluminium oxide, and alkali metal salt are used.
Synthesis Reaction: The raw materials are mixed and roasted in a high-temperature furnace.
Post-Treatment: The crude product is ground, classified, and washed to obtain pure this compound pigment.
Chemical Reactions Analysis
Types of Reactions: Cobalt blue undergoes various chemical reactions, including:
Oxidation: Reacts with fluorine at 520 K to form cobalt (III) fluoride (CoF₃).
Reduction: Can be reduced to cobalt (II) oxide under certain conditions.
Substitution: Forms complex ions with ligands such as chloride and thiocyanate
Common Reagents and Conditions:
Oxidation: Fluorine gas (F₂) at 520 K.
Reduction: Hydrogen gas (H₂) under controlled conditions.
Substitution: Ammonium thiocyanate (NH₄SCN) in aqueous solution
Major Products:
Oxidation: Cobalt (III) fluoride (CoF₃).
Reduction: Cobalt (II) oxide (CoO).
Substitution: Tetraisothiocyanatocobaltate (II) ion ([Co(NCS)₄]²⁻)
Scientific Research Applications
Cobalt blue has a wide range of scientific research applications:
Chemistry: Used as a pigment in ceramics, glass, and plastics due to its stability and intense color.
Biology: Cobalt compounds are used in the study of vitamin B12 and its role in biological systems.
Medicine: Cobalt-60, a radioactive isotope, is used in cancer treatment and medical imaging.
Industry: Used in the production of lithium-ion batteries, catalysts, and as a drying agent in paints.
Comparison with Similar Compounds
Cobalt blue is unique among blue pigments due to its stability and vibrant color. Similar compounds include:
Prussian Blue: An iron-cyanide based pigment, lighter and less intense than this compound.
Ultramarine Blue: A synthetic pigment chemically identical to lapis lazuli, more transparent and jewel-like compared to the opaque and velvety this compound.
Cerulean Blue: Made from cobalt tin oxide, less expensive and slightly greener in hue compared to this compound.
This compound’s unique properties, such as its stability and intense color, make it a valuable pigment in various applications, distinguishing it from other blue pigments.
Properties
CAS No. |
1345-16-0 |
|---|---|
Molecular Formula |
CoO·Al2O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



